4-Cyano-N-(p-tolyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyano-N-(p-tolyl)piperidine-1-carboxamide is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a cyano group (–CN) and a p-tolyl group (a benzene ring substituted with a methyl group) attached to the piperidine ring. Piperidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-N-(p-tolyl)piperidine-1-carboxamide typically involves the reaction of p-toluidine with piperidine-1-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond between the amine group of p-toluidine and the carboxylic acid chloride group of piperidine-1-carboxylic acid chloride. The cyano group can be introduced through a subsequent reaction with a suitable cyanating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in a pure form.
Chemical Reactions Analysis
Types of Reactions
4-Cyano-N-(p-tolyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or sodium methoxide (NaOCH₃) can be employed in substitution reactions.
Major Products Formed
Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction of the cyano group results in the formation of primary amines.
Substitution: Substitution reactions can yield a variety of products depending on the nucleophile used.
Scientific Research Applications
4-Cyano-N-(p-tolyl)piperidine-1-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-Cyano-N-(p-tolyl)piperidine-1-carboxamide involves its interaction with specific molecular targets in biological systems. The cyano group and p-tolyl group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Cyano-N-(p-methylphenyl)piperidine-1-carboxamide
- 4-Cyano-N-(p-ethylphenyl)piperidine-1-carboxamide
- 4-Cyano-N-(p-methoxyphenyl)piperidine-1-carboxamide
Uniqueness
4-Cyano-N-(p-tolyl)piperidine-1-carboxamide is unique due to the presence of the p-tolyl group, which imparts specific chemical and biological properties. The methyl group on the benzene ring can influence the compound’s reactivity and binding affinity to molecular targets, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-cyano-N-(4-methylphenyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-11-2-4-13(5-3-11)16-14(18)17-8-6-12(10-15)7-9-17/h2-5,12H,6-9H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXGRHJFJXFCBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCC(CC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.